molecular formula C16H19NO3S B2845305 2,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide CAS No. 2034331-94-5

2,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide

Cat. No.: B2845305
CAS No.: 2034331-94-5
M. Wt: 305.39
InChI Key: TUKXMKLYMFPTNO-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide features a furan-3-carboxamide core substituted with 2,5-dimethyl groups. The amide nitrogen is linked to a tetrahydropyran (THP) ring substituted at the 4-position with a thiophen-2-yl group. While direct biological data for this compound are unavailable, structural analogs suggest possible applications in oncology, particularly as kinase inhibitors or antiproliferative agents .

Properties

IUPAC Name

2,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-10-13(12(2)20-11)15(18)17-16(5-7-19-8-6-16)14-4-3-9-21-14/h3-4,9-10H,5-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKXMKLYMFPTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Furopyridine Derivatives (CDK2 Inhibitors)

Example Compound: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14, IC₅₀ = 0.93 µM against CDK2)

  • Structural Differences :
    • Core : Compound 14 has a fused furopyridine core, whereas the target compound features a simpler furan-carboxamide.
    • Substituents : Compound 14 includes a naphthalene group and ester functionality, while the target compound substitutes THP-thiophene.
  • Activity Implications :
    The THP-thiophene group in the target compound may enhance conformational stability compared to the rigid furopyridine core. However, the absence of a naphthalene moiety (linked to improved CDK2 binding in Compound 14) might reduce kinase inhibition potency.

Thiophene-Based Antiproliferative Agents

Example Compounds :

  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26, IC₅₀ = 10.25 µM)
  • (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29, IC₅₀ = 9.39 µM)
  • Structural Differences: Linker: Compounds 26–29 use sulfonamide or enone linkers, while the target compound employs a carboxamide bridge. Heterocycles: These analogs incorporate benzothiazole or pyrimidine, contrasting with the THP and furan in the target.
  • Activity Implications: The carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets compared to sulfonamides.

Thiazole-Linked Furan-3-carboxamide

Example Compound : 2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (Compound 7b)

  • Structural Differences :
    • Heterocycle : Compound 7b uses a thiazole ring instead of THP-thiophene.
    • Substituents : The thiazole is substituted with a 3-methylbenzyl group, while the target compound has a thiophene-THP system.
  • Activity Implications: Thiazole rings are known for π-π stacking and metal coordination, which may enhance binding to enzymes like kinases. The THP-thiophene in the target compound might instead prioritize steric bulk and metabolic stability.

Piperidine-Linked Furan-3-carboxamide

Example Compound : 2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (Molecular Weight = 222.29)

  • Structural Differences :
    • Ring System : The piperidine ring in this analog lacks the oxygen atom present in THP and the thiophene substituent.
  • Activity Implications: Piperidine’s basic nitrogen may improve solubility but could also increase metabolic susceptibility.

Comparative Data Table

Compound Class Example Compound Key Structural Features IC₅₀ (if available) Target/Activity
Furopyridine (CDK2 Inhibitor) Compound 14 Furopyridine, naphthalene, thiophene 0.93 µM CDK2 inhibition
Thiophene-Antiproliferative Compound 29 Thiophene, enone, benzothiazole 9.39 µM Breast cancer cell lines
Thiazole-Furan Carboxamide Compound 7b Thiazole, 3-methylbenzyl N/A N/A
Piperidine-Furan Carboxamide OMXX-290425-01 Piperidine N/A N/A
Target Compound This work THP-thiophene, furan-carboxamide N/A Inference: Kinase/oncology

Key Observations

  • THP vs. Piperidine/Thiazole : The THP ring’s oxygen atom may confer better metabolic stability than piperidine, while its bulkiness could limit off-target interactions compared to thiazole .

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